Dodecyl hydrogen adipate
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Overview
Description
Dodecyl hydrogen adipate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecanol (a twelve-carbon alcohol) with adipic acid (a six-carbon dicarboxylic acid). This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl hydrogen adipate can be synthesized through the esterification reaction between dodecanol and adipic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, dodecanol and adipic acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation column. The ester product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dodecyl hydrogen adipate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and adipic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Dodecanol and adipic acid.
Oxidation: Dodecanoic acid and adipic acid.
Reduction: Dodecanol and adipic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecyl hydrogen adipate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a plasticizer in the production of polymers and as a lubricant in various industrial processes.
Mechanism of Action
The mechanism of action of dodecyl hydrogen adipate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release dodecanol and adipic acid, which can then participate in various biochemical pathways. The amphiphilic nature of the compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Dioctyl adipate: Another ester of adipic acid, but with octanol instead of dodecanol.
Diisodecyl adipate: Similar structure but with isodecanol.
Dioctyl sebacate: An ester of sebacic acid with octanol.
Uniqueness
Dodecyl hydrogen adipate is unique due to its specific chain length and the properties imparted by the dodecanol moiety. This gives it distinct physical and chemical properties compared to other esters of adipic acid, making it suitable for specific applications where longer chain esters are preferred.
Properties
CAS No. |
78194-84-0 |
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Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
6-dodecoxy-6-oxohexanoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-13-16-22-18(21)15-12-11-14-17(19)20/h2-16H2,1H3,(H,19,20) |
InChI Key |
JBQKDXQJSYBVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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